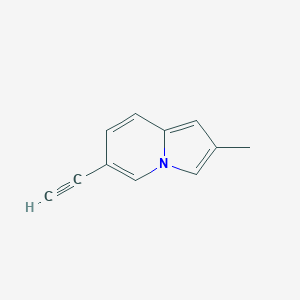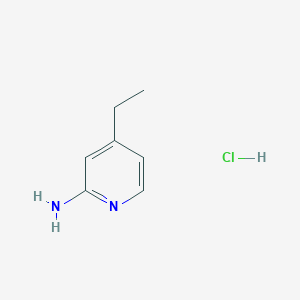![molecular formula C10H12N2 B15072003 2-Isopropylimidazo[1,2-a]pyridine CAS No. 503172-48-3](/img/structure/B15072003.png)
2-Isopropylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities . The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system containing both imidazole and pyridine rings, which contributes to its versatility in various chemical reactions and biological interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with isopropyl-substituted aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often catalyzed by Lewis acids or transition metals to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide, other halogenating agents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated derivatives with various substituents.
Applications De Recherche Scientifique
2-Isopropylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Isopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: The parent compound with a similar structure but without the isopropyl group.
2-Methylimidazo[1,2-a]pyridine: A closely related compound with a methyl group instead of an isopropyl group.
2-Ethylimidazo[1,2-a]pyridine: Another similar compound with an ethyl group.
Uniqueness: 2-Isopropylimidazo[1,2-a]pyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Propriétés
Numéro CAS |
503172-48-3 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
2-propan-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-7-12-6-4-3-5-10(12)11-9/h3-8H,1-2H3 |
Clé InChI |
CTVRFJSJXPCPFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN2C=CC=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



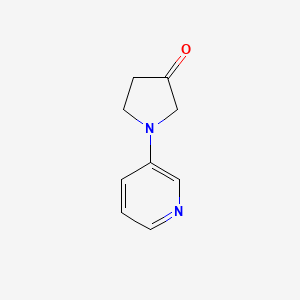
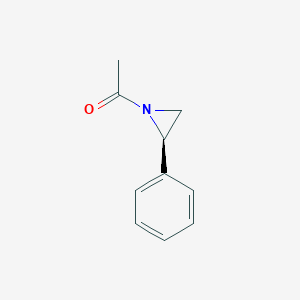
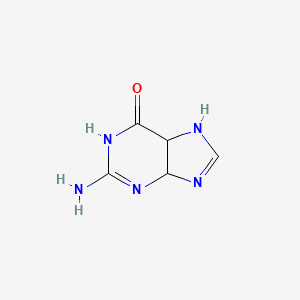
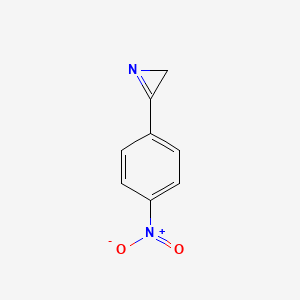
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
